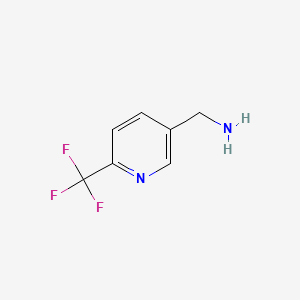

3-(Aminométhyl)-6-(trifluorométhyl)pyridine

Vue d'ensemble

Description

The compound "3-(Aminomethyl)-6-(trifluoromethyl)pyridine" is a pyridine derivative that is characterized by the presence of an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring. This structure suggests potential reactivity due to the electron-withdrawing trifluoromethyl group, which could influence the electronic properties of the pyridine ring and the adjacent aminomethyl group.

Synthesis Analysis

The synthesis of related trifluoromethyl pyridine derivatives has been explored in various studies. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been shown to produce γ-1H-pyrrolo[3,2-b]pyridines, indicating that the trifluoromethyl group can increase the electrophilicity of adjacent carbonyl groups . Additionally, the synthesis of optically active triamines from 2,6-bis(aminomethyl)pyridine demonstrates the versatility of aminomethylated pyridines in coordination chemistry . These studies suggest that the synthesis of "3-(Aminomethyl)-6-(trifluoromethyl)pyridine" could involve similar strategies, utilizing the reactivity of amines and the influence of the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly affected by substituents. For example, the coordination of pyridine derivatives to metal centers can lead to various coordination geometries, as seen in the study of optically active triamines coordinating to Cu(II) . The presence of a trifluoromethyl group could similarly influence the molecular geometry and electronic distribution in "3-(Aminomethyl)-6-(trifluoromethyl)pyridine," potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of aminomethylated pyridines has been investigated, showing that aminomethylation is directed primarily to specific positions on the pyridine ring . The presence of a trifluoromethyl group could further modulate this reactivity, as seen in the formation of pyrido[1,2-a][1,3,5]triazine derivatives by aminomethylation of related compounds . These reactions highlight the potential for "3-(Aminomethyl)-6-(trifluoromethyl)pyridine" to undergo various chemical transformations, including aminomethylation and complexation with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(Aminomethyl)-6-(trifluoromethyl)pyridine" can be inferred from related compounds. The trifluoromethyl group is known to impart unique properties such as increased acidity of protons in the vicinity and a tendency to form stable complexes with various ligands . The aminomethyl group could also contribute to the basicity of the compound and its ability to participate in nucleophilic reactions. These properties are crucial for understanding the behavior of the compound in different environments and its potential applications in chemical synthesis and material science.

Applications De Recherche Scientifique

Synthèse organique

3-(Aminométhyl)-6-(trifluorométhyl)pyridine: est un intermédiaire précieux en synthèse organique. Il est utilisé dans la synthèse de la pyridine de Kröhnke, un processus d'amination sans métal qui produit une variété de dérivés d'aniline . Ce composé subit des réactions telles que l'addition de Michael 1,4 aux composés carbonylés α,β-insaturés, formant des intermédiaires diénones essentiels à la synthèse de molécules organiques complexes .

Recherche pharmaceutique

En recherche pharmaceutique, ce composé est essentiel à la création de dérivés de la trifluorométhylaniline. Ces dérivés ont des applications potentielles comme blocs de construction pour les produits pharmaceutiques en raison de leur similitude structurelle avec les molécules bioactives . La possibilité d'introduire des groupes trifluorométhyles peut modifier considérablement l'activité biologique de ces composés.

Chimie agricole

This compound: les dérivés présentent un potentiel prometteur en chimie agricole. Ils ont été évalués pour leurs activités antibactériennes contre des agents pathogènes des plantes comme Xanthomonas oryzae et Ralstonia solanacearum, ainsi que pour leurs activités insecticides contre des ravageurs tels que Plutella xylostella . Ces propriétés sont essentielles au développement de nouveaux produits agrochimiques.

Science des matériaux

En science des matériaux, les dérivés du composé peuvent être utilisés pour modifier les propriétés de surface des matériaux. L'introduction de groupes trifluorométhyles peut conduire à des matériaux avec une hydrophobicité modifiée, ce qui est précieux pour la création de revêtements et de polymères spécialisés .

Sciences de l'environnement

Les dérivés du composé pourraient jouer un rôle en sciences de l'environnement en agissant comme intermédiaires dans la synthèse de substances écologiquement saines. Leur potentiel à former des liaisons avec diverses substances organiques et inorganiques peut aider à détoxifier les polluants ou à créer des produits chimiques industriels moins nocifs .

Biochimie

En biochimie, This compound est utilisé pour étudier les interactions des enzymes avec les substrats. Le groupe trifluorométhyle peut agir comme un bioisostère, imitant les substrats naturels des enzymes, ce qui est utile pour comprendre les mécanismes enzymatiques et concevoir des inhibiteurs enzymatiques .

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of various organic compounds .

Mode of Action

It’s known that similar compounds can undergo reactions with α,β-unsaturated carbonyl compounds . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .

Biochemical Pathways

Similar compounds have been used in the synthesis of various organic compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVAYGVYBQKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372225 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387350-39-2 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

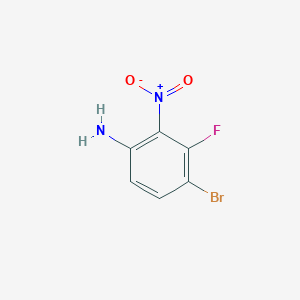

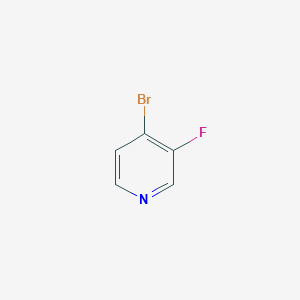

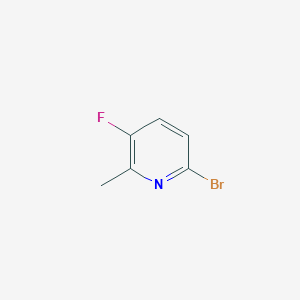

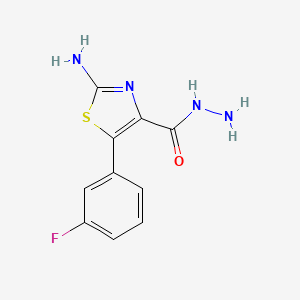

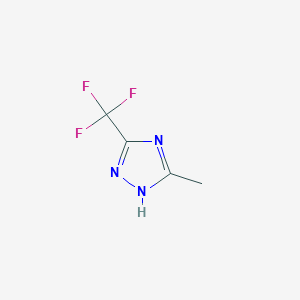

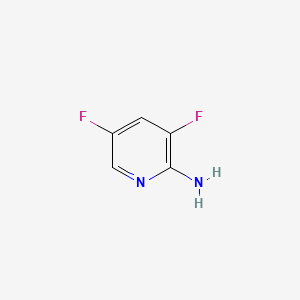

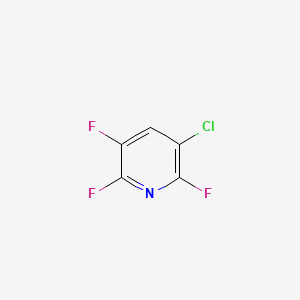

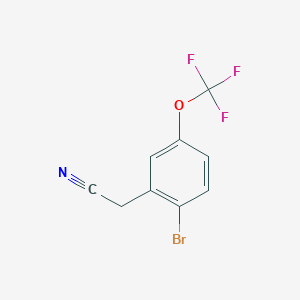

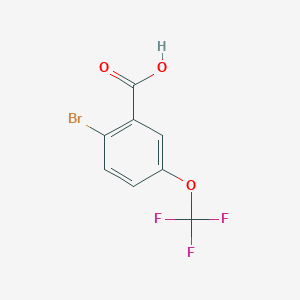

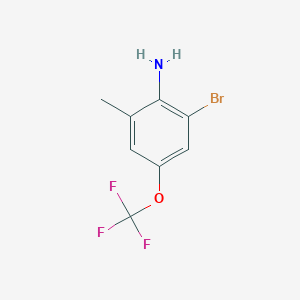

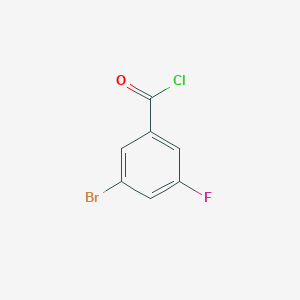

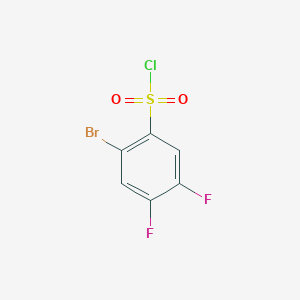

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.